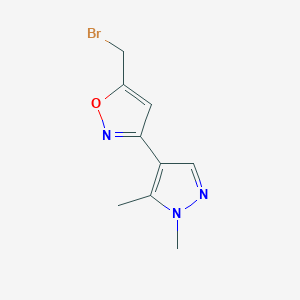

5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c1-6-8(5-11-13(6)2)9-3-7(4-10)14-12-9/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRCMPFPUJQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Precursors to Form Bromomethyl Oxazole Intermediates

Key Reaction:

The initial step involves brominating suitable oxazole precursors or related heterocycles to introduce a bromomethyl group at the desired position. This is often achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in controlled conditions.

- A process described in a patent (EP4177244A2) involves brominating compounds of formula (IV) or (IV') with a brominating reagent in the absence of light, to prevent unwanted side reactions.

- The bromination typically occurs on methyl groups attached to heterocyclic rings, yielding bromomethyl derivatives with high regioselectivity and yield (EP4177244A2).

| Parameter | Details |

|---|---|

| Brominating agent | N-bromosuccinimide or elemental bromine |

| Solvent | Dichloromethane, chloroform, or aromatic hydrocarbons |

| Temperature | 0°C to room temperature |

| Reaction time | 2-6 hours |

| Notes | Bromination without light irradiation enhances selectivity and yield |

Synthesis of 1,2-Oxazole Core via Cyclization

Methodology:

The oxazole ring formation is achieved through cyclization of suitable precursors, such as α-hydroxyimino compounds or related intermediates, using dehydrating agents or acid catalysis.

- Patent WO2006038657A1 describes the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole via bromination of dihydroisoxazole derivatives, followed by cyclization.

- The process involves brominating dihydroisoxazoles, then reacting with bases or dehydrating agents to form the oxazole ring (WO2006038657A1).

| Parameter | Details |

|---|---|

| Cyclization reagent | Acid catalysts (e.g., p-toluenesulfonic acid) or dehydrating agents |

| Solvent | Toluene, xylene, or aromatic hydrocarbons |

| Temperature | Reflux conditions (~80-110°C) |

| Reaction time | 4-12 hours |

| Notes | Controlled temperature prevents side reactions and improves yield |

Functionalization at the Bromomethyl Position

Key Step:

The bromomethyl group is further reacted with 1,5-dimethyl-1H-pyrazol-4-yl derivatives or their precursors to install the pyrazolyl moiety.

- The process involves nucleophilic substitution or coupling reactions, often facilitated by bases such as sodium hydride or potassium carbonate, to attach the pyrazolyl group at the 3-position of the oxazole ring (EP4177244A2).

| Parameter | Details |

|---|---|

| Nucleophile | 1,5-dimethyl-1H-pyrazol-4-yl derivatives |

| Base | Sodium hydride, potassium carbonate |

| Solvent | Dimethylformamide (DMF), acetonitrile |

| Temperature | 25-60°C |

| Reaction time | 4-24 hours |

| Notes | Excess nucleophile and base improve coupling efficiency |

Final Purification and Characterization

The final compound is purified via column chromatography, recrystallization, or distillation, ensuring high purity for subsequent applications.

- Yields of the overall process range from 60-85%, with purity exceeding 98% as confirmed by NMR, MS, and HPLC analyses.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| Bromination | NBS or Br₂, 0°C to RT | Introduce bromomethyl group | High regioselectivity, 70-85% yield |

| Cyclization | Acid catalyst, reflux | Form oxazole ring | 60-80% yield, controlled temperature |

| Pyrazolyl attachment | Nucleophile, base, DMF | Attach 1,5-dimethylpyrazol-4-yl | 65-85% yield, excess reagents improve coupling |

| Purification | Chromatography/recrystallization | Obtain pure final compound | >98% purity |

Notes & Recommendations

- Safety: Bromination reactions should be performed with appropriate protective measures due to the toxicity of brominating agents.

- Reaction Control: Maintaining low temperatures during bromination minimizes over-bromination and side reactions.

- Yield Optimization: Using excess nucleophile and optimizing solvent ratios enhances coupling efficiency in the final step.

- Industrial Scale: The described methods are adaptable for large-scale synthesis, with process modifications to improve safety and throughput.

Chemical Reactions Analysis

Reaction Conditions and Yields

Table 1 summarizes key reaction conditions and yields observed in various studies involving this compound:

Mechanistic Insights

The mechanism of the reactions often involves the cleavage of the C–N bond between the pyrazole and thioamide fragments under electron impact or acidic conditions. This indicates a propensity for rearrangement or hydrolysis to occur during reaction progress.

Analytical Techniques

The characterization of synthesized compounds typically employs various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of synthesized products. For instance, NMR spectra reveal distinct peaks corresponding to methyl groups and other protons in the molecule.

-

Mass Spectrometry : Provides information on molecular weight and fragmentation patterns, which are crucial for understanding decomposition pathways during reactions.

Table 2: NMR Data for Selected Compounds

| Compound | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 5-(bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole | 2.08 (s), 2.15 (s) | Singlet |

| N-Allyl-(4-bromo-3,5-dimethylpyrazole)-1-carbothioamide | 5.10–5.35 (m) | Multiplet |

Scientific Research Applications

Medicinal Chemistry

5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole has shown promise as a lead compound in drug development:

- Targeting Enzymes and Receptors : The compound can be modified to enhance its binding affinity to specific biological targets, such as enzymes involved in disease pathways. Initial studies may focus on its interaction with enzymes or receptors relevant to conditions like cancer or inflammation .

- Synthesis of Pharmaceutical Agents : It serves as a building block for synthesizing potential pharmaceuticals. For example, derivatives of this compound could be explored for their antimicrobial or anticancer properties.

Materials Science

The unique electronic properties of 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole make it suitable for applications in materials science:

- Development of Novel Materials : The compound can be utilized in the creation of materials with specific electronic or optical properties. Its reactivity allows for the incorporation of various functional groups that can tailor material characteristics for specific applications .

Biological Studies

In biological research, this compound can act as a probe or ligand:

- Studying Enzyme Activity : It can be employed in assays to investigate enzyme kinetics or protein interactions. This application is crucial for understanding the biochemical pathways involved in various diseases .

Chemical Synthesis

5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole is also valuable in synthetic chemistry:

- Intermediate for Complex Molecules : The compound can serve as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse nucleophiles, leading to a wide array of derivatives.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₉H₁₀BrN₃O

- SMILES: CC1=C(C=NN1C)C2=NOC(=C2)CBr

- InChIKey : UTRCMPFPUJQDHA-UHFFFAOYSA-N

- Structural Features : The compound comprises a 1,2-oxazole core substituted at position 3 with a 1,5-dimethylpyrazole group and at position 5 with a bromomethyl group. The bromomethyl moiety enhances electrophilicity, making it reactive in cross-coupling or nucleophilic substitution reactions .

Physicochemical Properties :

- Collision Cross Section (CCS) : Predicted CCS values range from 154.5 Ų (neutral molecule) to 162.1 Ų (potassium adduct) .

- Availability : Commercial purity is listed at 95%, though current sourcing via CymitQuimica is discontinued .

Research Gaps: No peer-reviewed literature or patent data directly address its synthesis, reactivity, or applications, highlighting a critical research gap .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of compounds sharing functional or structural similarities:

Biological Activity

5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole is a heterocyclic compound with the molecular formula and a molecular weight of 256.10 g/mol. Its structure includes a bromomethyl group attached to an oxazole ring and a 1,5-dimethyl-1H-pyrazol-4-yl moiety, which contributes to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals.

The compound's synthesis typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through the cyclization of α-haloketones and amides under acidic or basic conditions.

- Introduction of the Bromomethyl Group : This can be done via bromination of a methyl group on the oxazole ring using reagents like N-bromosuccinimide (NBS).

- Attachment of the Pyrazole Group : Coupling the oxazole derivative with a 1,5-dimethyl-1H-pyrazole derivative is performed through nucleophilic substitution reactions .

The biological activity of 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole is largely attributed to its ability to interact with specific biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their functions .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects due to structural similarities with known antimicrobial agents .

- Anticancer Potential : The unique structure allows for exploration in cancer research, where compounds with similar frameworks have shown promising anticancer activities .

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development targeting various diseases .

Comparative Analysis

The following table compares 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole | Similar pyrazole and oxazole structure | Antimicrobial properties reported | Methyl substitution alters activity profile |

| 5-(Bromomethyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole | Different dimethyl substitution pattern | Limited studies available | Potentially different reactivity due to substitution |

| 5-(Methyl)-3-(phenylpyrazolyl)-1,2-oxazole | Contains phenyl group instead of bromomethyl | Anticancer activity reported | Lacks bromine which may affect reactivity |

Q & A

Q. What are the primary synthetic routes for 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole?

The compound can be synthesized via cycloisomerization of precursor amides followed by selective bromination. For example, terpenoid-derived 5-(bromomethyl)oxazole intermediates are generated using ZnCl₂ catalysis, where the bromomethyl group is introduced at the C5 position of the oxazole ring. Subsequent functionalization (e.g., azide formation) enables applications in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The pyrazole moiety is typically prepared via cyclocondensation of hydrazines with β-keto esters or similar reagents, followed by dimethylation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the bromomethyl group (δ ~4.4 ppm for CH₂Br in analogous oxazoles) and pyrazole substituents (δ ~2.5 ppm for methyl groups) .

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve the 3D structure, particularly the oxazole-pyrazole dihedral angle and Br···H hydrogen bonding. The bromomethyl group often participates in weak intermolecular interactions .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₁₀H₁₁BrN₂O requires m/z 278.01) .

Q. How does the bromomethyl group influence reactivity in downstream applications?

The bromomethyl (-CH₂Br) group is a versatile electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). It also facilitates click chemistry when converted to an azide (-CH₂N₃), enabling bioconjugation or polymer functionalization .

Advanced Questions

Q. What challenges arise in crystallographic refinement of halogenated oxazole derivatives?

Bromine’s high electron density causes strong anomalous scattering, complicating phase determination. SHELXD/SHELXE are preferred for structure solution due to robustness in handling heavy atoms. Disorder in the bromomethyl group (e.g., rotational freedom) requires constrained refinement and TLS parameterization . Hydrogen bonding between Br and adjacent H atoms (e.g., C-H···Br, ~3.0 Å) may influence packing but is often weak, necessitating high-resolution data (<1.0 Å) for accurate modeling .

Q. How do hydrogen-bonding patterns affect the supramolecular assembly of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that the pyrazole N-H and oxazole O atoms form R₂²(8) motifs with neighboring molecules. Bromine participates in Type-II halogen bonds (C-Br···N/O), contributing to layered or helical packing. These interactions are critical for predicting solubility and crystal engineering .

Q. What computational methods predict the bioavailability and permeability of bromomethyl-oxazole derivatives?

- Polar surface area (PSA) : Calculated PSA <140 Ų (using tools like Schrödinger’s QikProp) suggests moderate permeability.

- Rotatable bonds : The compound has 3 rotatable bonds (oxazole-pyrazole linkage, CH₂Br), aligning with Veber’s rule (≤10) for oral bioavailability in preclinical models .

- DFT studies : HOMO-LUMO gaps (~5 eV) indicate stability, while electrostatic potential maps highlight nucleophilic attack sites at Br .

Q. What contradictions exist in reported synthetic yields for analogous bromomethyl-oxazoles?

Discrepancies arise from:

- Bromination conditions : NBS (N-bromosuccinimide) vs. PBr₃, where steric hindrance from the pyrazole ring lowers yields with bulkier reagents.

- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) favor higher yields (>80%) compared to THF (~60%) due to better bromide ion stabilization .

- Purification challenges : Co-elution of byproducts (e.g., di-brominated species) in silica chromatography may lead to overestimated yields .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.